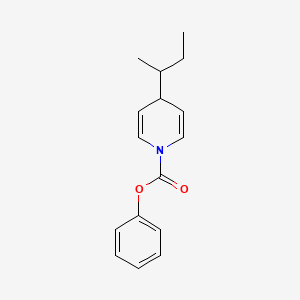

1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester

Descripción

"1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester" is a pyridinecarboxylic acid derivative featuring a phenyl ester group and a branched 4-(1-methylpropyl) substituent. Pyridinecarboxylic acid esters are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity. Comparative analysis with structurally or functionally related compounds is thus essential to infer its properties.

Propiedades

Número CAS |

651053-91-7 |

|---|---|

Fórmula molecular |

C16H19NO2 |

Peso molecular |

257.33 g/mol |

Nombre IUPAC |

phenyl 4-butan-2-yl-4H-pyridine-1-carboxylate |

InChI |

InChI=1S/C16H19NO2/c1-3-13(2)14-9-11-17(12-10-14)16(18)19-15-7-5-4-6-8-15/h4-14H,3H2,1-2H3 |

Clave InChI |

NGIMZUYUQYQVRW-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester typically involves the esterification of 1(4H)-Pyridinecarboxylic acid with phenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a potential drug candidate for the treatment of various diseases.

Industry: In the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and discussion compare the target compound with structurally analogous pyridinecarboxylic acid esters and related derivatives, based on available evidence:

Table 1: Comparative Analysis of Pyridinecarboxylic Acid Esters and Derivatives

Key Observations:

Structural Variations and Physicochemical Properties: The target compound’s phenyl ester group contrasts with the methyl ester in cantleyine (). Phenyl esters typically exhibit higher lipophilicity, which may enhance bioavailability but reduce aqueous solubility compared to methyl esters. This differs from the 1,4-phenylene group in the 1,4-phenylene ester (), which adds rigidity to the structure.

Toxicity and Safety Profiles: The imidothioic acid derivative () demonstrates moderate toxicity (oral LD₅₀ >1 g/kg) and hazardous decomposition products (NOₓ/SOₓ). In contrast, the target compound’s lack of sulfur in its structure may reduce such risks, though empirical data are needed. No toxicity data are available for the phenyl ester () or cantleyine (), highlighting a gap in safety assessments for this class.

Synthesis and Applications: The 1,4-phenylene ester () is synthesized with 97% purity, suggesting robust synthetic routes for aryl-substituted pyridinecarboxylic acids. Similar methodologies may apply to the target compound.

Actividad Biológica

1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester, also known as a pyridinecarboxylic acid ester, is an organic compound characterized by its unique structure which includes a pyridine ring, a carboxylic acid group, and a phenyl ester group. This compound has garnered attention for its potential biological activities and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H19NO2

- Molecular Weight : 273.34 g/mol

- Structure : The compound features a pyridine backbone substituted at the 4-position with a branched alkyl group (1-methylpropyl) and an esterified phenyl group.

Research indicates that this compound exhibits biological activity through interactions with specific enzymes and receptors. Its mechanism of action may involve:

- Modulation of enzyme activity : It can inhibit or activate various enzymes, thereby influencing metabolic pathways.

- Receptor interactions : Potential interactions with biological receptors could lead to therapeutic effects in various diseases.

Comparative Analysis with Related Compounds

The biological activity of 1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester can be better understood by comparing it with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| 1(4H)-Pyridinecarboxylic acid, 4-methyl-, phenyl ester | C13H13NO2 | 215.25 g/mol |

| 1(4H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester | Not specified | Not specified |

| 1-methyl-4-phenyl-4H-pyridine-3-carboxylic acid methyl ester | C15H15NO2 | 229.28 g/mol |

The variations in substitution patterns influence their reactivity and biological activities. The presence of the branched alkyl group in our compound may enhance lipid solubility and bioavailability compared to simpler esters.

Case Studies and Research Findings

While specific case studies on this compound are sparse, related research provides insights into its potential applications:

- Enzyme Inhibition Studies : Similar pyridine derivatives have been evaluated for their inhibitory effects on enzymes such as xanthine oxidase (XO), demonstrating moderate to strong inhibitory activity. This suggests that our compound may also exhibit similar enzyme modulation capabilities .

- Pharmacological Evaluations : Studies on related compounds have indicated potential antidepressant properties linked to serotonin reuptake inhibition. This opens avenues for investigating the serotonergic effects of our compound .

- Synthetic Pathways : The synthesis typically involves the esterification of 1(4H)-pyridinecarboxylic acid with phenol under acidic conditions. Understanding these synthetic pathways is crucial for scaling up production for pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.